N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide is a complex organic compound that features a furan ring, a hydroxyethyl group, and a difluorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the furan derivative, 2,5-dimethylfuran, which is then functionalized to introduce the hydroxyethyl group. This intermediate is subsequently reacted with 2,6-difluorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, potentially disrupting their function. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide: shares similarities with other furan derivatives and sulfonamides.
2,5-Dimethylfuran: A simpler furan derivative with similar reactivity.
Sulfonamide derivatives: Compounds like sulfanilamide, which also contain the sulfonamide group and exhibit antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4S/c1-8-6-10(9(2)21-8)13(18)7-17-22(19,20)14-11(15)4-3-5-12(14)16/h3-6,13,17-18H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYUPRMDABHBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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